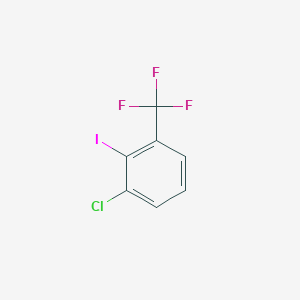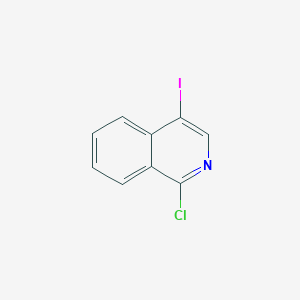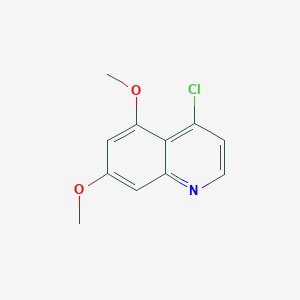
4-Chloro-5,7-dimethoxyquinoline
Vue d'ensemble
Description
4-Chloro-5,7-dimethoxyquinoline is a chemical compound with the molecular weight of 223.66 . It is commonly used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5,7-dimethoxyquinoline is represented by the InChI code:1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3 . This indicates that the molecule consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. Physical And Chemical Properties Analysis
4-Chloro-5,7-dimethoxyquinoline is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Pharmacology
4-Chloro-5,7-dimethoxyquinoline: is a compound with potential pharmacological applications due to its structural features. It can act as a precursor in the synthesis of various pharmacologically active molecules. Its core structure, resembling that of quinolone antibiotics, suggests it could be modified to enhance antibacterial activity or to develop new classes of drugs .
Material Science
In material science, this compound could be used in the development of organic semiconductors due to its conjugated system. The electron-withdrawing chloro group and electron-donating methoxy groups may contribute to interesting electronic properties, making it a candidate for use in photovoltaic cells or light-emitting diodes (LEDs) .
Chemical Synthesis
4-Chloro-5,7-dimethoxyquinoline: serves as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for further functionalization, making it a valuable building block in the construction of diverse organic compounds, including potential new catalysts or reaction facilitators .
Analytical Chemistry
This compound can be used as a standard or reference material in chromatographic analysis. Due to its unique structure, it can help in the calibration of equipment or serve as an internal standard to ensure the accuracy and precision of analytical methods .
Life Sciences Research
In life sciences, 4-Chloro-5,7-dimethoxyquinoline might be used in molecular biology as a part of DNA intercalating agents for studying DNA-protein interactions or in the development of new diagnostic tools due to its potential to bind nucleic acids .
Industrial Applications
While specific industrial applications for this compound are not readily found in the literature, its chemical properties suggest potential uses in the synthesis of dyes, pigments, or other industrial chemicals where its quinoline structure may impart desirable characteristics such as light stability or colorfastness .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes in contact with skin . The hazard statements associated with it are H302, H315, H319, and H335, indicating harmfulness if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-chloro-5,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-14-7-5-9-11(10(6-7)15-2)8(12)3-4-13-9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOONZDJCBQKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C(=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303404 | |
| Record name | 4-Chloro-5,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143946-49-0 | |
| Record name | 4-Chloro-5,7-dimethoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143946-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701303404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,7-dimethoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

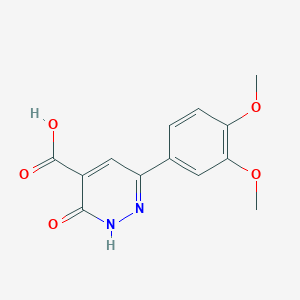
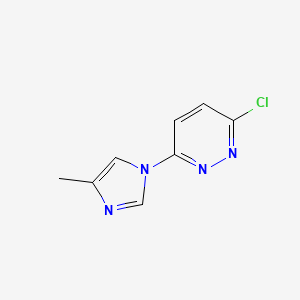
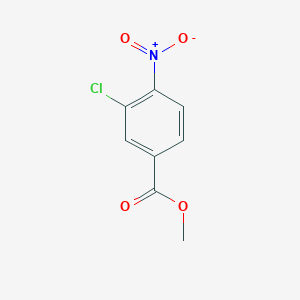
![[3-Methyl-1-(piperidin-1-ylcarbonyl)butyl]amine](/img/structure/B1369518.png)


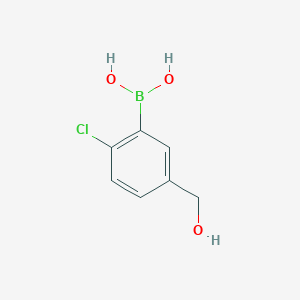
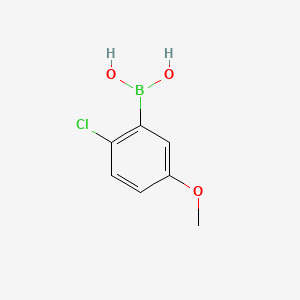


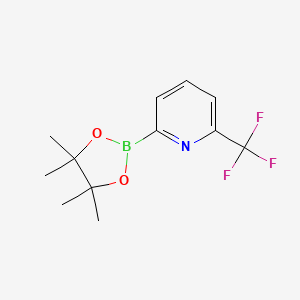
![4-(2-Aminoethyl)aminothieno[3,2-c]pyridine](/img/structure/B1369537.png)
